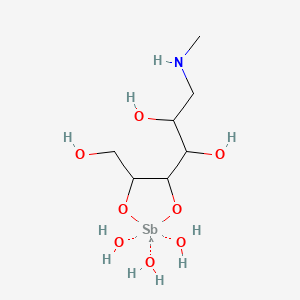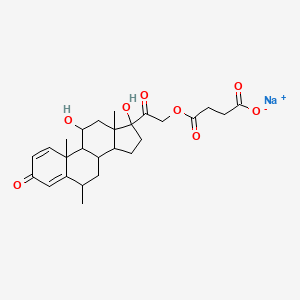![molecular formula C21H24FN3O4 B13400206 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13400206.png)
7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-6-methoxymoxifloxacin is a synthetic fluoroquinolone antibiotic. It is a derivative of moxifloxacin, designed to enhance its pharmacokinetic properties and broaden its spectrum of antimicrobial activity. This compound is particularly effective against a wide range of bacterial pathogens, making it a valuable agent in the treatment of various infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methoxymoxifloxacin involves multiple steps, starting from the basic quinolone structure. The key steps include the introduction of the fluoro and methoxy groups at the 8th and 6th positions, respectively. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of 8-Fluoro-6-methoxymoxifloxacin follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluoro-6-methoxymoxifloxacin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinolone core, potentially affecting its antimicrobial activity.
Reduction: Reduction reactions can alter the functional groups, impacting the compound’s stability and efficacy.
Substitution: Substitution reactions, particularly at the fluoro and methoxy positions, can lead to the formation of different derivatives with varying biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products:
Applications De Recherche Scientifique
8-Fluoro-6-methoxymoxifloxacin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of fluoroquinolones.
Biology: Researchers utilize this compound to investigate bacterial resistance mechanisms and develop new antimicrobial agents.
Medicine: It is employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control laboratories.
Mécanisme D'action
The bactericidal action of 8-Fluoro-6-methoxymoxifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By stabilizing the DNA-enzyme complex, the compound prevents the progression of the replication fork, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Moxifloxacin: The parent compound, widely used in clinical settings.
Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Levofloxacin: Known for its high oral bioavailability and effectiveness against respiratory pathogens.
Uniqueness: 8-Fluoro-6-methoxymoxifloxacin stands out due to its enhanced pharmacokinetic properties and broader spectrum of activity compared to its parent compound, moxifloxacin.
Propriétés
Formule moléculaire |
C21H24FN3O4 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28) |
Clé InChI |
UGXNFVOVJRJWHB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
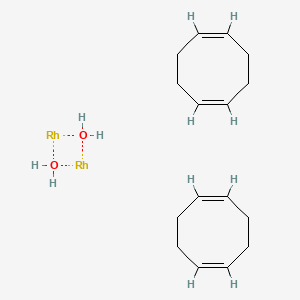
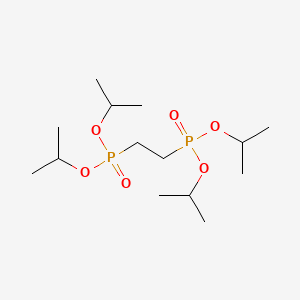
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)

![3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine](/img/structure/B13400163.png)
![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)
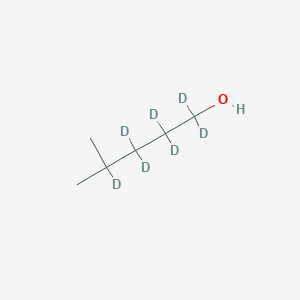
![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)

